molecular formula C22H20Cl2N2O2 B3927116 11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B3927116
M. Wt: 415.3 g/mol
InChI Key: QOHIRNNSYLQHJM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .


Synthesis Analysis

The synthesis of similar compounds has been achieved via microwave-assisted methods . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes . The synthesized compounds were obtained in reasonable to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the exact molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied extensively . The reactions were facilitated by various catalysts and in some cases, microwave irradiation was applied for heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied both theoretically and experimentally . The results show good agreement between the theoretical and experimental data .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been synthesized as potent and selective inhibitors for certain kinases .

Future Directions

Future research could focus on further optimizing the synthesis process, exploring the biological activity of the compound, and investigating its potential applications .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2/c1-2-19(28)26-17-11-4-3-9-15(17)25-16-10-6-12-18(27)21(16)22(26)20-13(23)7-5-8-14(20)24/h3-5,7-9,11,22,25H,2,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHIRNNSYLQHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
Reactant of Route 6
11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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